molecular formula C17H14N2O4S B2806226 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1105206-07-2

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2806226
CAS No.: 1105206-07-2
M. Wt: 342.37
InChI Key: PSKYAJYXGWLXLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .

Scientific Research Applications

Antibacterial Agents

Derivatives of benzothiazole and benzimidazole, similar in structure to the compound of interest, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant activity against various bacteria, suggesting potential for the development of new antibacterial agents (Ramalingam et al., 2019).

Antimicrobial and Antioxidant Agents

Compounds bearing benzodiazepines with benzimidazole or benzothiazole and indole moieties have been synthesized and showed potent antimicrobial activity against bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017).

Antitumor Activity

New derivatives with benzothiazole phenyl structures have been synthesized and evaluated for antitumor activity. Some of these compounds were found to possess considerable anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Compounds

Novel acetamide derivatives incorporating thiazolidine and thiazole motifs have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These studies reveal the potential therapeutic applications of such compounds in managing oxidative stress and inflammation (Koppireddi et al., 2013).

Precursors for Heterocyclic Compound Synthesis

Functionally substituted benzisoxazoles, which share some structural similarities with the target compound, have been synthesized and identified as promising precursors for the preparation of diverse heterocyclic compounds with potential pharmacological activities (Khodot & Rakitin, 2022).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of the benzo[d][1,3]dioxol-5-yl and thiophen-2-ylmethyl groups may contribute to its binding affinity and specificity .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its structural features, it may interact with pathways involving aromatic compounds or sulfur-containing molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been fully characterized. Its bioavailability, half-life, and clearance rate are unknown. The presence of the isoxazole ring and the acetamide group may influence its solubility and permeability, affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-9-13-2-1-5-24-13)8-12-7-15(23-19-12)11-3-4-14-16(6-11)22-10-21-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKYAJYXGWLXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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